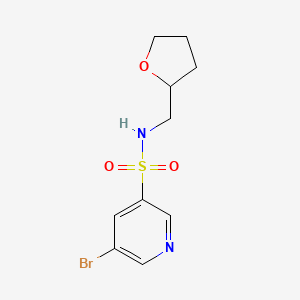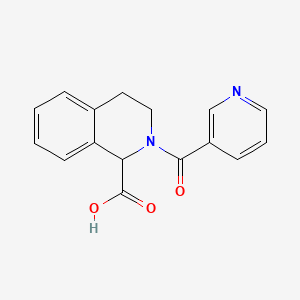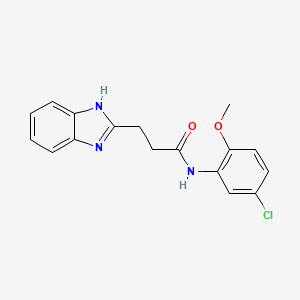![molecular formula C12H13BrN2S B7588876 N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine, also known as BRL-15572, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It was first synthesized in 2005 by researchers at GlaxoSmithKline, who were looking for a new drug candidate to treat addiction and other psychiatric disorders. Since then, BRL-15572 has been extensively studied in laboratory experiments to understand its mechanism of action and potential therapeutic applications.
作用机制
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is a selective dopamine D3 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. The dopamine D3 receptor is primarily expressed in the limbic system, which is involved in emotion, motivation, and addiction. By blocking the dopamine D3 receptor, N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine reduces the rewarding effects of drugs of abuse such as cocaine, which can help to reduce drug-seeking behavior.
Biochemical and physiological effects:
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been shown to have several biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it also has some affinity for the serotonin 5-HT2A receptor. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can increase the release of serotonin in the prefrontal cortex, which may contribute to its antidepressant effects. N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in laboratory experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D3 receptor at lower concentrations.
未来方向
There are several potential future directions for research on N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the optimal dose and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for other psychiatric disorders such as depression and anxiety. Studies are needed to determine the exact mechanisms of action and the optimal dosing regimens for these indications. Finally, there is also potential for the development of new compounds based on the structure of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine with improved potency and selectivity for the dopamine D3 receptor.
合成方法
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-thiophenemethanol using N-bromosuccinimide (NBS) to give 3-bromothiophen-2-ylmethanol. This intermediate is then reacted with 2-bromo-1-pyridin-2-ylethanamine in the presence of a base to give N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been extensively studied in laboratory experiments to understand its potential therapeutic applications. One of the major areas of research is addiction, particularly cocaine addiction. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction. Other studies have investigated the role of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in other psychiatric disorders such as schizophrenia, depression, and anxiety.
属性
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-9(11-4-2-3-6-14-11)15-8-12-10(13)5-7-16-12/h2-7,9,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSPIRKEKQACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)







![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
